cis-4-Phenyl-3-piperidinol HCl
Description
Significance of Piperidinol Ring Systems in Complex Molecular Synthesis
The piperidine (B6355638) ring is a frequently encountered motif in pharmaceuticals, natural products, and agrochemicals. beilstein-journals.org Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.comnih.gov The prevalence of the piperidine scaffold stems from its ability to impart favorable pharmacokinetic properties to a molecule, such as increased solubility under physiological conditions. beilstein-journals.org The incorporation of a hydroxyl group, as seen in piperidinols, introduces a key functional handle that can be further modified, allowing for the synthesis of a wide range of derivatives. ontosight.aiontosight.ai
Piperidinol derivatives have been investigated for a variety of potential therapeutic applications, with their biological activity being highly dependent on their specific chemical structure and stereochemistry. ontosight.ainih.gov The development of efficient synthetic routes to access these scaffolds is therefore a significant area of research in medicinal chemistry and drug discovery. nih.govresearchgate.net The ability to construct these complex molecules from simple, accessible precursors is a central challenge that drives innovation in synthetic methodology. researchgate.net
Historical Context of Piperidinol Chemistry Research
The study of piperidine chemistry has a rich history, with early research focusing on the isolation and characterization of naturally occurring alkaloids. Synthetic efforts have been ongoing since the early 19th century, with hydrogenation of pyridines being one of the fundamental methods for creating the piperidine core. nih.gov This process involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring, often requiring metal catalysts and harsh reaction conditions. nih.gov
A pivotal development in the synthesis of substituted piperidines was the Mannich reaction, named after Carl Mannich in the early 20th century. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, providing a powerful tool for forming carbon-carbon bonds and introducing nitrogen-containing functionalities. researchgate.net Over the years, numerous variations and improvements to these classical methods have been developed to address the challenges of selectivity and efficiency. mdpi.comresearchgate.net Modern approaches often focus on multicomponent reactions, which allow for the construction of complex piperidinol structures in a convergent and atom-economical manner. nih.gov
Overview of Stereochemical Challenges in Piperidinol Synthesis
A primary challenge in the synthesis of substituted piperidinols is the control of stereochemistry. The piperidine ring can contain multiple stereocenters, leading to the possibility of numerous stereoisomers. The synthesis of a single, desired isomer is often crucial for biological activity, necessitating highly stereoselective synthetic methods. mdpi.com
Key stereochemical challenges include:
Diastereoselectivity: When multiple stereocenters are formed in a reaction, controlling their relative configuration is essential. For example, in the synthesis of 2-substituted 3-hydroxypiperidines, both cis and trans diastereomers can be formed. beilstein-journals.org The choice of reducing agent and protecting groups can significantly influence the diastereomeric ratio. beilstein-journals.org
Enantioselectivity: For chiral molecules, it is often necessary to produce a single enantiomer. This can be achieved through several strategies, including:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce stereochemistry into the final product. researchgate.netru.nl
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. ru.nl
Asymmetric Catalysis: This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netru.nl
The development of methods to address these stereochemical issues is at the forefront of modern organic synthesis, enabling the creation of complex and stereochemically defined piperidinol-containing molecules. researchgate.netru.nl
Below is a data table outlining the key properties of the subject compound.
| Property | Value |
| IUPAC Name | (3R,4S)-4-phenylpiperidin-3-ol;hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Physical Form | Solid |
| InChI Key | JYSCZIZVQQZGCR-ACMTZBLWSA-N |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S)-4-phenylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCZIZVQQZGCR-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Phenyl Piperidinol Systems
Stereoselective and Asymmetric Synthesis Approaches
The development of synthetic routes that afford specific stereoisomers is a cornerstone of modern medicinal chemistry. For cis-4-Phenyl-3-piperidinol, achieving the desired relative and absolute stereochemistry necessitates the use of sophisticated synthetic techniques.
Diastereoselective Control in Piperidinol Ring Formation
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. In the context of cis-4-Phenyl-3-piperidinol, this involves controlling the formation of the two adjacent stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring. A common strategy involves the diastereoselective reduction of a 4-phenyl-3-piperidinone precursor. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer over the other.
For instance, the reduction of an N-protected 4-phenyl-3-piperidinone with a hydride reagent can be directed by the existing stereochemistry of the molecule or by the presence of a directing group. The interplay of steric and electronic factors governs the approach of the hydride to the carbonyl group, thereby establishing the cis or trans relationship between the newly formed hydroxyl group and the existing phenyl group.
Another approach involves the stereoselective conjugate addition of a phenyl group to a suitable 3,4-unsaturated piperidine derivative, followed by the introduction of the hydroxyl group. The stereochemistry of the initial conjugate addition can be controlled to favor the desired arrangement, which then directs the subsequent functionalization.
Table 1: Diastereoselective Reduction of 4-Aryl-3-piperidinone Derivatives
| Entry | Substrate (N-substituent) | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | N-Benzyl-4-phenyl-3-piperidinone | NaBH₄ | 75:25 | 92 |
| 2 | N-Boc-4-phenyl-3-piperidinone | L-Selectride® | 95:5 | 88 |
| 3 | N-Cbz-4-phenyl-3-piperidinone | K-Selectride® | >99:1 | 85 |
This table presents hypothetical data based on established principles of diastereoselective reductions for illustrative purposes.
Enantioselective Catalysis in Piperidinol Synthesis
Enantioselective catalysis utilizes chiral catalysts to produce a specific enantiomer of a chiral product from an achiral or racemic starting material. This is a highly efficient and atom-economical approach to obtaining enantiomerically pure compounds. For the synthesis of chiral cis-4-Phenyl-3-piperidinol, a key strategy is the asymmetric hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor using a chiral transition metal catalyst. Catalysts based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands such as BINAP or DuPhos, have proven effective in delivering high enantioselectivities. nih.gov
A notable advancement is the copper-catalyzed intramolecular cyclizative alkene aminoboration, which can form cis-2,3-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net This method involves the cyclization of an unsaturated amine, where the stereochemistry is controlled by a chiral copper catalyst, leading to the formation of the desired cis diastereomer with high enantiomeric excess. nih.govresearchgate.net
Table 2: Enantioselective Synthesis of Piperidine Derivatives via Asymmetric Catalysis
| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee %) |
| [Rh(COD)Cl]₂ / (R)-BINAP | N-Protected Tetrahydropyridine | (3R,4S) | 95 |
| Cu/(S,S)-Ph-BPE | Unsaturated Amine | (2R,3R)-cis | 96 |
| Ir(I) / Chiral Phosphine Ligand | N-Protected Tetrahydropyridine | (3S,4R) | 98 |
This table provides representative data from literature on similar systems to illustrate the effectiveness of enantioselective catalysis. nih.govresearchgate.net
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various natural products and pharmaceutical intermediates. rsc.org
In the synthesis of a cis-4-phenyl-3-piperidinol system, a chiral auxiliary can be attached to the nitrogen atom or a side chain of the piperidine precursor. The steric bulk and conformational rigidity of the auxiliary then control the facial selectivity of reactions such as alkylation, aldol (B89426) condensation, or conjugate addition, thereby establishing the desired stereocenters. For instance, the conjugate reduction of an α,β-unsaturated N-acyloxazolidinone derived from a piperidine precursor can proceed with high diastereoselectivity, which upon removal of the auxiliary, yields the enantiomerically enriched piperidinol. nih.gov
Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. chemrxiv.org This approach is central to enantioselective catalysis, as discussed previously. The design and synthesis of new and more effective chiral ligands is an active area of research, with the aim of achieving higher selectivity and broader substrate scope.
Novel Cyclization Strategies for Piperidinol Ring Construction
The construction of the piperidine ring itself is a critical step in the synthesis of cis-4-Phenyl-3-piperidinol. Novel cyclization strategies offer efficient and often more convergent routes to this core structure compared to traditional linear syntheses.
Multi-component Reactions for Piperidinol Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all the starting materials. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized for the synthesis of diverse heterocyclic scaffolds, including piperidines. nih.govnih.govresearchgate.netwikipedia.orgorganic-chemistry.orgslideshare.netmdpi.com
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting bifunctional starting materials, it is possible to design Ugi reactions that lead to piperidine derivatives. For example, a starting material containing both an amine and a carbonyl group can undergo an intramolecular cyclization after the initial Ugi condensation, leading to the formation of the piperidine ring.
The Passerini reaction , involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. nih.govwikipedia.org Similar to the Ugi reaction, strategic choice of substrates with appropriate functional groups can enable a subsequent cyclization to form the piperidine scaffold.
These MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery.
Radical-Mediated Cyclization Pathways
Radical cyclizations have emerged as a powerful method for the construction of cyclic systems, including N-heterocycles. iupac.org These reactions proceed via radical intermediates and often offer unique selectivity compared to ionic processes. A significant advantage of modern radical chemistry is the development of tin-free methods, which avoid the use of toxic tin reagents. rsc.orgresearchgate.net
Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and environmentally friendly way to generate radicals under neutral conditions. rsc.org In the context of piperidinol synthesis, a radical precursor, such as an N-alkenyl-α-haloamide, can be activated by a photoredox catalyst to initiate a cyclization cascade. The resulting cyclic radical can then be trapped to install the desired functionality, including the hydroxyl group.
These methods are often characterized by their high tolerance for various functional groups and their ability to proceed under mild conditions, making them attractive for the synthesis of complex molecules. iupac.orgacs.org
Intramolecular Annulation Reactions
Intramolecular annulation reactions represent a robust strategy for the synthesis of the piperidine core, often providing high levels of stereocontrol. These reactions involve the formation of the heterocyclic ring by cyclization of a linear precursor containing both the nitrogen atom and a reactive moiety.
One plausible approach to cis-4-Phenyl-3-piperidinol involves the intramolecular cyclization of an appropriately substituted amino-aldehyde or amino-ketone. For instance, a radical-mediated cyclization of a linear amino-aldehyde, catalyzed by a transition metal complex such as cobalt(II), can lead to the formation of the piperidine ring. nih.gov While this method is effective for various piperidines, achieving high diastereoselectivity for the cis configuration at the C3 and C4 positions would depend on the nature of the substituents and the reaction conditions. nih.gov
Another strategy involves the intramolecular reductive hydroamination/cyclization of alkynes. nih.gov An acid-mediated functionalization of an alkyne within a molecule also containing an amino group can generate an iminium ion, which upon subsequent reduction, yields the piperidine ring. nih.gov The stereochemical outcome of such a cyclization is influenced by the transition state geometry, which can be controlled by the choice of catalyst and reaction parameters.
A gold(I)-catalyzed oxidative amination of non-activated alkenes presents a modern approach to forming substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. nih.gov For the synthesis of cis-4-Phenyl-3-piperidinol, a precursor with a pendant amino group and a strategically placed alkene could undergo this transformation, with the stereochemistry being directed by the catalyst and substrate.
The following table summarizes representative intramolecular cyclization strategies that could be adapted for the synthesis of cis-4-phenyl-3-piperidinol systems.
| Cyclization Strategy | Catalyst/Reagent | Key Intermediate | Potential for cis-Selectivity |
| Radical Cyclization | Cobalt(II) complex | Amino-aldehyde radical | Moderate to high, dependent on substrate |
| Reductive Hydroamination | Acid/Reducing agent | Iminium ion | Moderate to high, dependent on conditions |
| Oxidative Amination | Gold(I) complex | Alkene-amine complex | High, catalyst and substrate dependent |
Aza-Prins Cyclization and Related Methodologies
The aza-Prins cyclization is a powerful and atom-economical method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion, which then undergoes an intramolecular cyclization. The stereochemical outcome of the aza-Prins cyclization can often be controlled to favor the formation of cis-disubstituted piperidines.
For the synthesis of cis-4-Phenyl-3-piperidinol, an aza-Prins cyclization could be envisioned between a phenyl-substituted homoallylic amine and a suitable aldehyde. The reaction, promoted by a Lewis or Brønsted acid, would proceed through a chair-like transition state, with the substituents preferentially occupying equatorial positions to minimize steric hindrance, leading to the cis product. researchgate.net
Recent advancements have focused on developing highly diastereoselective aza-Prins cyclizations. For example, the use of specific Lewis acids like iron(III) chloride (FeCl₃) has been shown to promote the highly stereoselective synthesis of 4-hydroxytetrahydropyrans via the Prins cyclization, a closely related reaction. gre.ac.uk Similar principles can be applied to the aza-Prins reaction to achieve high cis-selectivity in the synthesis of 4-hydroxypiperidines. rsc.org The choice of both the acid catalyst and the solvent system can significantly influence the diastereoselectivity of the cyclization. researchgate.net
A notable variation is the silyl-aza-Prins reaction, which can provide access to functionalized piperidines with good stereocontrol. nih.gov The intramolecular trapping of an N-acyliminium ion by an allylsilane can lead to the formation of the piperidine ring with predictable stereochemistry.
The following table outlines key aspects of the aza-Prins cyclization for the potential synthesis of cis-4-Phenyl-3-piperidinol.
| Reaction Variant | Catalyst | Key Features | Expected Diastereoselectivity |
| Classical Aza-Prins | Brønsted or Lewis Acid | Atom-economical, convergent | Moderate to high cis-selectivity |
| FeCl₃-Catalyzed | Iron(III) Chloride | Mild conditions, high selectivity | Potentially high cis-selectivity |
| Silyl-Aza-Prins | Lewis Acid | Controlled cyclization | Good to excellent stereocontrol |
Green Chemistry Principles in Piperidinol Synthesis
The application of green chemistry principles to the synthesis of piperidinols is of paramount importance in the pharmaceutical industry to minimize environmental impact and improve process efficiency. Key areas of focus include the use of environmentally benign reaction media, maximizing atom economy, and the development of sustainable catalysts.
Solvent-Free and Environmentally Benign Reaction Media
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, where the reactants themselves act as the solvent, offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net For the synthesis of piperidines, multicomponent reactions can often be performed under solvent-free conditions. researchgate.net For instance, a one-pot synthesis of highly functionalized piperidines can be achieved through the reaction of an amine, an aldehyde, and a carbon acid source without the need for a solvent.
When a solvent is necessary, the use of environmentally benign alternatives to traditional volatile organic solvents is encouraged. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The iridium-catalyzed hydrogen borrowing annulation of diols to form piperidines can be performed in water, which can also help to prevent racemization of enantioenriched substrates. nih.gov
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste. The aza-Prins cyclization is an example of an atom-economical reaction for piperidine synthesis, as it incorporates all the atoms of the reactants into the final product.
In contrast, classical synthetic routes that involve multiple steps with protecting groups and stoichiometric reagents often have poor atom economy. The development of catalytic cascade reactions, where multiple transformations occur in a single pot without the isolation of intermediates, is a key strategy for improving atom economy and minimizing waste.
Catalyst Development for Sustainable Piperidinol Production
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of reusable and non-toxic catalysts is a major area of research. For piperidine synthesis, a variety of catalytic systems have been developed.
Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and recycled. For example, piperidine-functionalized Fe₃O₄ supported on graphene quantum dots has been developed as an efficient and magnetically recoverable catalyst for the synthesis of 2-aminochromenes under solvent-free conditions, showcasing the potential of such systems for heterocyclic synthesis. acgpubs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase enzyme generates a key reactive intermediate for a subsequent Mannich reaction. ucd.ie
The following table provides examples of green chemistry approaches applicable to piperidinol synthesis.
| Green Chemistry Principle | Approach | Example | Environmental Benefit |
| Benign Solvents | Use of water as a solvent | Iridium-catalyzed annulation of diols | Reduced VOCs, non-toxic |
| Solvent-Free Reactions | Multicomponent reactions | One-pot synthesis of functionalized piperidines | Elimination of solvent waste |
| Atom Economy | Cycloaddition reactions | Aza-Prins cyclization | High efficiency, minimal byproducts |
| Sustainable Catalysis | Heterogeneous catalysis | Magnetically recoverable nanocatalysts | Catalyst recyclability, reduced metal waste |
| Biocatalysis | Enzyme-catalyzed reactions | Transaminase-organocatalyst cascade | Mild conditions, renewable catalyst |
Continuous Flow Chemistry for Piperidinol Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. durham.ac.ukmdpi.com The application of flow chemistry to the synthesis of piperidinols like cis-4-Phenyl-3-piperidinol can lead to improved process control and product quality.
In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. researchgate.net The small dimensions of microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This enhanced control can lead to higher yields, improved selectivity, and the suppression of side reactions.
A key advantage of flow chemistry is the ability to safely handle hazardous reagents and reactive intermediates. durham.ac.uk Unstable intermediates can be generated and consumed in situ, minimizing their accumulation and the associated risks. This is particularly relevant for multi-step syntheses, where flow chemistry allows for the telescoping of reaction sequences without the need for isolation and purification of intermediates. durham.ac.uk
For the synthesis of cis-4-Phenyl-3-piperidinol, a multi-step sequence involving, for example, an aza-Prins cyclization followed by a reduction or functional group manipulation, could be performed in a continuous flow system. This would allow for the rapid optimization of reaction conditions and the efficient production of the target molecule. The integration of in-line purification and analytical techniques can further streamline the process, enabling real-time monitoring and control of product quality. researchgate.net
The following table highlights the potential benefits of applying continuous flow chemistry to the synthesis of piperidinols.
| Feature of Flow Chemistry | Advantage for Piperidinol Synthesis |
| Precise Reaction Control | Improved yield and diastereoselectivity for the cis isomer |
| Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions |
| Scalability | Facile scale-up from laboratory to production quantities |
| Process Intensification | Reduced reaction times and smaller reactor footprint |
| Automation and Integration | Potential for automated, multi-step synthesis with in-line purification |
Process Intensification and Reaction Control in Flow Regimes
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a prime example of process intensification, offering significant advantages over conventional batch methods, which are often challenged by issues of heat and mass transfer when scaled up. azolifesciences.comscielo.br
In a flow chemistry setup, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. scielo.br This environment provides exceptional control over critical reaction parameters. Key advantages include:
Superior Heat Transfer: Flow reactors, due to their high surface-area-to-volume ratio, allow for rapid and precise temperature control. This is crucial for managing highly exothermic reactions and for controlling regioselectivity and stereoselectivity in the synthesis of complex structures like phenyl piperidinols. scielo.br
Efficient Mixing: The small dimensions of flow reactors facilitate rapid and homogenous mixing of reagents, which can significantly accelerate reaction rates and improve yield and purity. scielo.br
Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment. This drastically reduces the risks associated with handling hazardous reagents or intermediates and performing highly energetic reactions. nih.gov
Precise Control of Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation.
These features are particularly beneficial for the multi-step synthesis of pharmaceutical compounds. nih.gov By enabling reactions to be run at higher temperatures and pressures than are feasible in batch reactors, flow chemistry can accelerate reaction rates and unlock novel reaction pathways, leading to higher space-time yields (the amount of product generated per unit of volume per unit of time). nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Processing Parameters
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface area, poor | Excellent due to high surface-area-to-volume ratio |
| Mass Transfer (Mixing) | Often slow and inefficient | Rapid and highly efficient |
| Safety Profile | Higher risk due to large volumes | Inherently safer with small reaction volumes |
| Reaction Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, time |
| Scalability | Challenging, requires re-optimization | More straightforward (scaling-up or numbering-up) |
Scalability of Continuous Flow Methodologies for Piperidinols
A significant advantage of continuous flow chemistry is its streamlined approach to scalability, a critical factor in pharmaceutical manufacturing. nih.gov Transitioning a synthesis from laboratory-scale to industrial production in batch chemistry is often a complex, time-consuming, and costly process that requires significant re-development. rsc.org Flow chemistry provides more direct and predictable scaling strategies. semanticscholar.org
The two primary methods for scaling up a continuous flow process are:
Scaling-Up: This involves increasing the size (length and/or diameter) of the reactor to accommodate higher flow rates and thus increase production output. While straightforward, care must be taken to ensure that the beneficial characteristics of the microreactor, such as efficient heat and mass transfer, are maintained. scielo.br
Numbering-Up (or Scaling-Out): This strategy involves operating multiple identical flow reactors in parallel. scielo.br This approach avoids the challenges of redesigning the reactor and ensures that the optimized reaction conditions developed on a small scale are perfectly replicated across the production system. This method is highly flexible, allowing production volume to be adjusted simply by changing the number of reactors in operation.
The ability to move from milligram-scale synthesis for initial research to kilogram-scale production for clinical trials and commercial manufacturing is a key benefit of this technology. semanticscholar.org Continuous flow has been successfully applied to the multi-step synthesis of various APIs, demonstrating its robustness and reliability for producing complex molecules. unimi.it For piperidinol-based compounds, this means that an optimized synthesis route developed in a lab-scale flow reactor can be confidently scaled for larger-scale manufacturing, ensuring consistent product quality and reducing the time to market. rsc.org
Table 2: Strategies for Scaling Chemical Synthesis
| Scaling Strategy | Description | Primary Advantage | Consideration |
|---|---|---|---|
| Scaling-Up (Flow) | Increasing the dimensions of a single flow reactor system. | Potentially simpler infrastructure for a single, high-capacity line. | May alter fluid dynamics and heat transfer, requiring re-validation. |
| Numbering-Up (Flow) | Running multiple identical reactors in parallel. | Preserves optimized reaction conditions; offers production flexibility. scielo.br | Requires more complex fluid handling to distribute reagents evenly. |
| Batch Scale-Up | Increasing the size of the reaction vessel (e.g., flask, tank). | Traditional and well-established methodology. | Physics of heat/mass transfer change significantly, often requiring complete process redesign. azolifesciences.com |
Mechanistic Investigations of Piperidinol Ring Formation and Transformations
Detailed Reaction Mechanisms for Piperidinol Synthesis
The stereoselective synthesis of cis-3,4-disubstituted piperidines, a class of compounds to which cis-4-Phenyl-3-piperidinol belongs, can be achieved through various synthetic routes. One notable method involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. This approach allows for the controlled formation of the desired cis stereochemistry. The reaction proceeds through a series of steps that ensure the relative stereochemistry is maintained from the starting materials to the final piperidine (B6355638) product.
Another versatile method for constructing the piperidinol scaffold is through the intramolecular cyclization of unsaturated amines. These reactions can be promoted by various reagents and catalysts, leading to the formation of the six-membered piperidine ring. For instance, an acid-mediated intramolecular cyclization of enones can be employed, where the stereochemistry of the final product is influenced by the reaction conditions and duration. acs.org Similarly, the intramolecular cyclization of amino epoxides provides a direct route to hydroxypiperidines. In this reaction, the amine nucleophilically attacks one of the epoxide carbons, leading to ring closure and the formation of a hydroxyl group. The regioselectivity of the epoxide opening is a critical factor in determining the final substitution pattern of the piperidinol.
The formation of the piperidine ring often proceeds through transient intermediates that dictate the stereochemical outcome of the reaction. In the ring expansion of 2-(2-mesyloxyethyl)azetidines, the formation of a transient 1-azoniabicyclo[2.2.0]hexane intermediate has been proposed. acs.org This bicyclic azetidinium ion is highly strained and susceptible to nucleophilic attack, which leads to the opening of the four-membered ring and the formation of the more stable six-membered piperidine ring. The SN2-type ring opening of this intermediate ensures the stereoselective formation of the cis-3,4-disubstituted piperidine.
In acid-mediated cyclizations, iminium ions are common intermediates. For example, the reaction of an unsaturated amine can be initiated by protonation of the nitrogen, followed by cyclization onto the double bond to form a carbocationic intermediate, which is then trapped by a nucleophile. In other pathways, an enamine formed from a precursor can generate an iminium ion that undergoes subsequent reduction to yield the piperidine ring. nih.gov The geometry of these intermediates plays a crucial role in determining the diastereoselectivity of the final product.
The following table summarizes key intermediates in different piperidinol synthesis pathways:
| Synthesis Pathway | Key Intermediate(s) | Role of Intermediate |
| Ring transformation of 2-(2-mesyloxyethyl)azetidines | 1-azoniabicyclo[2.2.0]hexane | Undergoes SN2 ring opening to form the piperidine ring stereoselectively. acs.org |
| Acid-mediated reductive hydroamination/cyclization | Enamine, Iminium ion | The enamine generates the iminium ion which is then reduced to form the piperidine. nih.gov |
| P450-mediated metabolism | Iminium ion | Precursor to further oxidation products, including ring oxidation. nih.gov |
For instance, in some intramolecular cyclization reactions, the initial ring-closing event is the rate-determining step. acs.org In other cases, such as certain copper-catalyzed intramolecular C–H amination reactions for the synthesis of piperidines, kinetic studies have been employed to elucidate the mechanism, although the specific rate-determining step can be complex and dependent on the ligand and substrate. acs.org In the context of P450-mediated metabolism, the initial hydrogen atom abstraction from the carbon alpha to the nitrogen is often considered the rate-limiting step for N-dealkylation reactions. nih.gov
The table below outlines potential rate-determining steps in various processes related to piperidinol synthesis and transformation:
| Process | Potential Rate-Determining Step | Implication |
| Intramolecular Cyclization | Initial ring closure | The energy barrier for forming the new C-N or C-C bond dictates the reaction rate. acs.org |
| P450-mediated N-dealkylation | Hydrogen atom abstraction from α-carbon | The strength of the C-H bond and the stability of the resulting radical influence the metabolic rate. nih.gov |
| P450-mediated β-oxo formation | Not the initial hydrogen abstraction | Suggests a more complex mechanism involving an iminium intermediate. nih.gov |
P450-Mediated Rearrangements and Metabolic Pathways of Piperidinol Derivatives (Focus on Chemical Rearrangement Mechanisms)
Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including piperidine-containing drugs. The metabolism of piperidinol derivatives can lead to a variety of products through pathways such as N-dealkylation, ring hydroxylation, and oxidative ring rearrangements.
For phenylpiperidine derivatives, a common metabolic pathway is N-dealkylation, which involves the oxidation of the carbon atom adjacent to the piperidine nitrogen. This process is often initiated by a hydrogen atom abstraction by the P450 active species, leading to a carbon-centered radical that can then be hydroxylated to form an unstable carbinolamine intermediate. This intermediate can then spontaneously decompose to yield the dealkylated piperidine and an aldehyde or ketone. Studies on a substituted (S)-3-phenylpiperidine derivative have shown that multiple P450 enzymes, particularly CYP2D6, can mediate its N-depropylation. wikipedia.org
In addition to N-dealkylation, P450 enzymes can also catalyze the oxidation of the piperidine ring itself. This can lead to the formation of hydroxylated metabolites or, more complexly, to ring rearrangements. One proposed mechanism for piperidine metabolism involves the formation of an iminium ion intermediate. This electrophilic species can be further oxidized, potentially at the β-position of the piperidine ring, leading to the formation of a β-oxo-piperidine derivative. nih.gov Furthermore, P450-catalyzed reactions can lead to ring contraction of piperidines, forming pyrrolidine (B122466) derivatives. This rearrangement is thought to proceed through an N-centered radical, followed by homolytic C-C bond cleavage to form a ring-opened carbon-centered radical imine, which then cyclizes to the smaller ring. acs.org
Understanding Rearrangement Reactions in Piperidinol Chemistry
Rearrangement reactions are a fundamental class of organic transformations that can occur during the synthesis or metabolism of piperidinol derivatives, often leading to structurally diverse products. These rearrangements are typically driven by the formation of more stable intermediates, such as stabilized carbocations or radicals.
In the context of piperidinol chemistry, acid-catalyzed conditions can promote rearrangements such as the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inmychemblog.comscribd.com This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation. For a piperidinol, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo a skeletal rearrangement to form a more stable carbocation before being trapped by a nucleophile. The propensity for a particular group to migrate depends on its ability to stabilize the developing positive charge in the transition state.
P450-catalyzed reactions can also be viewed as a source of rearrangements. The radical or cationic intermediates generated during P450-mediated oxidation can undergo rearrangements prior to product formation. As mentioned, ring contraction of the piperidine scaffold is a notable example of a P450-mediated rearrangement. acs.org These enzymatic rearrangements are often highly specific due to the controlled environment of the enzyme's active site. Understanding these rearrangement pathways is critical for predicting the metabolic fate of piperidinol-containing compounds and for designing molecules with improved metabolic stability.
Stereochemical and Conformational Analysis of Phenyl Piperidinol Systems
Elucidation of cis/trans Isomerism in 4-Phenyl-3-piperidinol
The relative orientation of the hydroxyl group at position C-3 and the phenyl group at C-4 gives rise to cis and trans diastereomers. The definitive assignment of these isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal proton-proton coupling constants (³JHH).
The magnitude of the coupling constant between the proton at C-3 (H-3) and the proton at C-4 (H-4) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu In a six-membered ring like piperidine (B6355638), a trans configuration typically results in either a diaxial or a diequatorial arrangement of the substituents. A diaxial arrangement of H-3 and H-4 corresponds to a dihedral angle of approximately 180°, leading to a large coupling constant (typically 8-13 Hz). Conversely, a cis configuration necessitates an axial-equatorial arrangement of the protons, corresponding to a dihedral angle of around 60°, which results in a much smaller coupling constant (typically 2-5 Hz). ipb.ptlibretexts.org
Therefore, by measuring the ³JH3-H4 coupling constant, the relative stereochemistry can be unambiguously determined. The cis-isomer is characterized by a small coupling constant, whereas the trans-isomer exhibits a large one. nih.gov Two-dimensional NMR techniques, such as COSY, can be used to identify the specific protons that are coupled. ucla.edu
| Relative Position of Protons | Typical Dihedral Angle | Typical ³JHH Coupling Constant (Hz) | Associated Isomer |
|---|---|---|---|
| cis (axial-equatorial) | ~60° | 2 - 5 | cis-4-Phenyl-3-piperidinol |
| trans (axial-axial) | ~180° | 8 - 13 | trans-4-Phenyl-3-piperidinol |
Conformational Preferences of the Piperidine Ring (Chair, Skew-Boat)
Like cyclohexane, the piperidine ring is not planar and adopts several conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form . pressbooks.pub In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered, minimizing torsional strain. pressbooks.pub
Other, higher-energy conformations exist, such as the boat and skew-boat (or twist-boat) forms. The boat conformation suffers from significant torsional strain due to eclipsing interactions and steric strain between the "flagpole" hydrogens at the C1 and C4 positions. pressbooks.pubyoutube.com The skew-boat is slightly more stable than the true boat because it alleviates some of this strain, but it remains significantly less stable than the chair conformation. ias.ac.in For N-acylpiperidines, the twist-boat conformation has been calculated to be about 1.5 kcal/mol less favorable than the chair form. nih.gov Unless there are severe steric constraints that force the ring out of a chair conformation, piperidine derivatives like 4-phenyl-3-piperidinol exist almost exclusively in a chair form at equilibrium. ias.ac.in
The stability of a particular chair conformation is governed by a balance of several factors:
Steric Strain : This is one of the most significant factors. Large substituents prefer to occupy equatorial positions to avoid destabilizing steric interactions with axial atoms at positions +2 and -2 relative to them. nih.gov These interactions, known as 1,3-diaxial interactions, are a major source of strain.
Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this strain by ensuring all substituents are staggered. The boat conformation, however, has significant torsional strain. pressbooks.pub
Electronic Effects : These include hyperconjugation and electrostatic interactions. Hyperconjugation, such as the interaction between the nitrogen lone pair and an antibonding sigma orbital (nN→σ*C–H), can influence conformational stability. researchgate.netresearchgate.net Dipole-dipole interactions between polar substituents can also favor or disfavor certain conformations.
In substituted piperidines, the position of the substituents (axial vs. equatorial) is critical. For 4-phenylpiperidine, the conformational energies are very similar to those of the analogous phenylcyclohexane. nih.gov The bulky phenyl group has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6.
In the specific case of cis-4-phenyl-3-piperidinol, the phenyl and hydroxyl groups are fixed on the same side of the ring. To satisfy this cis relationship in a chair conformation, one substituent must be axial and the other equatorial. Given the large steric bulk of the phenyl group, it will overwhelmingly occupy the equatorial position at C-4. Consequently, the hydroxyl group at C-3 is forced into the axial position. This (4e, 3a) conformation is significantly more stable than the alternative chair form where the phenyl group is axial and the hydroxyl is equatorial (4a, 3e).
Influence of Protonation on Piperidinol Conformation
When cis-4-Phenyl-3-piperidinol is converted to its hydrochloride salt, the nitrogen atom becomes protonated, acquiring a positive charge (R-NH-R' → R-NH₂⁺-R'). This protonation has a profound impact on the conformational equilibrium, primarily through the introduction of strong electrostatic interactions. nih.govrsc.org
In 4-substituted piperidinium (B107235) salts with polar substituents like hydroxyl or halogens, protonation has been shown to stabilize the conformer where the substituent is in the axial position. nih.gov This stabilization is due to favorable electrostatic interactions between the positively charged nitrogen and the dipole of the polar substituent. For 4-hydroxypiperidine, this effect is so pronounced that the conformational preference is reversed upon protonation, with the axial form becoming favored. nih.gov
For cis-4-Phenyl-3-piperidinol HCl, the nitrogen is protonated, and the preferred conformation places the phenyl group equatorial and the hydroxyl group axial (4e, 3a). The positive charge on the ammonium (B1175870) group can have a stabilizing electrostatic interaction with the electronegative oxygen atom of the nearby axial hydroxyl group. This attractive charge-dipole interaction further stabilizes the (4e, 3a) conformation, making the preference for this arrangement even more pronounced in the hydrochloride salt than in the free base.
| Compound State | Dominant Conformation | Key Influencing Factors |
|---|---|---|
| Free Base (cis-4-Phenyl-3-piperidinol) | Chair (Phenyl Equatorial, Hydroxyl Axial) | Steric hindrance of the large phenyl group minimizes 1,3-diaxial strain. |
| HCl Salt (this compound) | Chair (Phenyl Equatorial, Hydroxyl Axial) | Steric preference of phenyl group, plus a stabilizing electrostatic (charge-dipole) interaction between the N-H⁺ and the axial C-OH. nih.gov |
Computational Chemistry in Conformational Analysis and Energy Landscapes
Computational chemistry provides powerful tools for investigating the complex conformational landscapes of molecules like this compound. nih.gov Methods such as molecular mechanics and quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model molecular structures and predict their properties. researchgate.netscirp.org
These computational approaches allow for the systematic exploration of different conformations (chair, boat, twist-boat) and the calculation of their relative energies. osti.gov By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, researchers can identify the lowest energy (most stable) conformations and the energy barriers for conversion between them. osti.gov
DFT calculations can accurately predict geometric parameters (bond lengths, angles), vibrational frequencies, and NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model. researchgate.netmdpi.com Furthermore, computational methods can quantify the energetic contributions of the various factors influencing conformation, such as steric repulsion and electrostatic interactions, providing a deeper insight into the forces that govern the three-dimensional structure of the molecule. nih.gov
Derivatization and Functionalization Strategies of Piperidinol Scaffolds
N-Functionalization Reactions of the Piperidine (B6355638) Nitrogen
The secondary amine in the piperidine ring of cis-4-phenyl-3-piperidinol is a key site for derivatization, readily undergoing various N-functionalization reactions. These modifications are crucial for introducing diverse substituents that can significantly alter the molecule's physical, chemical, and biological characteristics.
Common strategies for N-functionalization include N-alkylation and N-acylation.
N-Alkylation : This can be achieved by reacting the piperidine with alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. For direct alkylation, slowly adding the alkyl halide to the piperidine solution can help favor monoalkylation. researchgate.net
Reductive Amination : This powerful and widely used method involves the reaction of the piperidine with an aldehyde or a ketone in the presence of a reducing agent. nih.govharvard.edu The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and mild reducing agent for this transformation, offering high selectivity and tolerance for various functional groups. harvard.edugoogle.com This one-pot procedure is highly efficient for creating a diverse range of N-substituted derivatives. nih.govchemicalbook.com
Aza-Michael Reaction : N-functionalization can also be accomplished via an aza-Michael reaction, where the piperidine nitrogen acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound like acrylonitrile (B1666552) or tert-butyl acrylate. researchgate.net
These reactions provide access to a broad spectrum of N-substituted cis-4-phenyl-3-piperidinol derivatives, including those with simple alkyl chains, benzyl (B1604629) groups, and more complex functionalities. nih.govresearchgate.net
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine | harvard.educhemicalbook.com |
| N-Acylation | Acyl Chloride or Anhydride (B1165640) | N-Acylpiperidine (Amide) | researchgate.net |
| Aza-Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | researchgate.net |
O-Functionalization (Esterification and Etherification) of the Hydroxyl Group
The secondary hydroxyl group at the C-3 position of the piperidinol scaffold is another key handle for derivatization through esterification and etherification reactions. These modifications introduce ester or ether linkages, which can influence the molecule's lipophilicity and interactions with biological targets.
Esterification : Esters of cis-4-phenyl-3-piperidinol can be synthesized by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or acid anhydrides. google.com For instance, reaction with propionic anhydride in a suitable solvent like benzene (B151609) leads to the formation of the corresponding propionate (B1217596) ester. google.com Biocatalytic methods using lipases have also been employed for the synthesis of phenolic esters, a technique that could be applicable to piperidinol scaffolds. mdpi.com These enzymatic methods offer mild reaction conditions and high selectivity.
Etherification : Ethers can be prepared through reactions such as the Mitsunobu reaction or Williamson ether synthesis. The Mitsunobu reaction allows for the coupling of the piperidinol with another alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). nih.gov Alternatively, the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether. nih.gov
The ability to form both esters and ethers from the hydroxyl group significantly expands the range of accessible derivatives. researchgate.netnih.gov
Aromatic Ring Modifications (Phenyl Group Functionalization)
The phenyl group at the C-4 position offers a third site for modification through electrophilic aromatic substitution (EAS). libretexts.org The reactivity and orientation of these substitutions are governed by the electronic properties of the piperidine ring attached to it. The alkyl nature of the substituent typically directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org
Standard EAS reactions can be applied to introduce a variety of functional groups:
Halogenation : Introduction of halogen atoms (e.g., -Cl, -Br) can be achieved using appropriate halogenating agents and a Lewis acid catalyst.
Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂) for further functionalization. libretexts.org
Friedel-Crafts Alkylation and Acylation : These reactions, mediated by Lewis acid catalysts, allow for the introduction of alkyl (-R) and acyl (-COR) groups, respectively, further extending the synthetic possibilities. organic-chemistry.org
The introduction of substituents on the phenyl ring can profoundly impact the molecule's electronic distribution and steric profile. researchgate.netnih.govresearchgate.net
| Reaction | Reagents | Electrophile | Substituent Introduced | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ | libretexts.org |
| Halogenation | X₂, FeX₃ (X=Cl, Br) | X⁺ | -X | organic-chemistry.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR | organic-chemistry.org |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | -R | organic-chemistry.org |
Regioselective and Stereoselective Functionalization Approaches
Achieving regioselectivity and stereoselectivity is paramount when functionalizing complex scaffolds like piperidinols to generate specific isomers. nih.gov Modern synthetic methods offer sophisticated control over the site and spatial orientation of newly introduced functional groups.
For the piperidine ring, direct C-H functionalization has emerged as a powerful strategy. d-nb.infonih.gov Catalyst-controlled C-H insertion reactions, for example, can selectively introduce substituents at specific positions of the piperidine ring. The choice of catalyst and the nature of the protecting group on the nitrogen atom can direct the functionalization to different carbon atoms (e.g., C-2, C-3, or C-4). d-nb.infonih.gov Such methods allow for the construction of positional analogues that would be challenging to access through traditional synthetic routes. nih.gov
Another approach involves the generation of enamines or enolates from piperidine precursors, followed by reaction with electrophiles. For instance, the dehydrohalogenation of an N-chloro-piperidine can produce an enamine, which can then be regioselectively alkylated at the C-3 position. odu.edu The stereochemical outcome of such reactions can often be influenced by the reaction conditions and the steric environment of the substrate. benjamin-bouvier.frlookchem.com
Alkylation and acylation are fundamental reactions for modifying the piperidinol scaffold, and applying them with regioselective and stereoselective control is a key synthetic challenge. chemicalbook.com
Alkylation : Beyond N-alkylation, C-alkylation of the piperidine ring can be achieved. As mentioned, forming an enamide anion from a piperideine intermediate allows for regioselective alkylation at the C-3 position upon reaction with alkyl halides. odu.edu The stereoselectivity of alkylation reactions, particularly on chiral piperidine derivatives, is influenced by factors such as the conformation of the ring and the direction of electrophilic attack, which can be controlled to favor the formation of a specific diastereomer. benjamin-bouvier.fr
Acylation : N-acylation is a straightforward method to introduce an amide functionality. researchgate.net For instance, reacting an N-substituted 4-anilinopiperidine with propionyl chloride yields the corresponding anilido-ester. researchgate.net C-acylation can also be achieved through methods like the Friedel-Crafts acylation on the phenyl ring. The development of stereoselective acylation methods is crucial for synthesizing enantiomerically pure compounds. chemrevlett.com
The strategic application of these functionalization approaches enables the creation of diverse libraries of cis-4-phenyl-3-piperidinol derivatives, each with unique structural features tailored for specific research purposes.
Utility of Phenyl Piperidinol Compounds As Chiral Scaffolds and Building Blocks
Precursors for Chiral Ligands and Organocatalysts
The precise spatial arrangement of the hydroxyl and phenyl groups in cis-4-phenyl-3-piperidinol makes it an attractive starting material for the development of novel chiral ligands and organocatalysts. The 1,2-amino alcohol moiety within the piperidine (B6355638) ring is a key feature found in many successful catalysts. beilstein-journals.org
The nitrogen and oxygen atoms can act as bidentate coordinating sites for metal centers, forming chiral Lewis acid catalysts. The phenyl group provides steric bulk, which can effectively shield one face of the catalyst, thereby directing the approach of substrates and inducing high levels of enantioselectivity in chemical transformations. Furthermore, the piperidine nitrogen can be readily functionalized to fine-tune the steric and electronic properties of the resulting ligand or to attach it to a solid support.
While specific examples detailing the conversion of cis-4-phenyl-3-piperidinol HCl into widely-used catalysts are not extensively documented, the principle is well-established with analogous structures. For instance, chiral cis-disubstituted pyrrolidines have been successfully synthesized and employed as highly effective organocatalysts in enantioselective Michael additions, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.orgresearchgate.net This demonstrates the potential of cyclic amino alcohols as platforms for asymmetric catalysis. The development of new families of C₂-symmetric N,N'-dioxides from chiral amino acids further underscores the value of chiral backbones in creating effective ligands for a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.net The cis-4-phenyl-3-piperidinol scaffold is poised for similar applications, offering a rigid and stereochemically defined framework for the design of next-generation catalysts.
Application in the Synthesis of Complex Molecular Architectures
Chiral building blocks are fundamental to the total synthesis of complex natural products and pharmaceuticals. The 2-substituted 3-hydroxypiperidine (B146073) scaffold, to which cis-4-phenyl-3-piperidinol belongs, is a core structural element in numerous bioactive compounds. beilstein-journals.org Its presence in these molecules highlights its importance as a synthon that imparts specific conformational constraints and stereochemical information crucial for biological activity.
A prominent example of a complex molecule containing a related scaffold is the potent and selective non-peptidic human neurokinin-1 (NK₁) substance P receptor antagonist, L-733,060. beilstein-journals.org The synthesis of such molecules often relies on the stereoselective construction of the substituted piperidine ring. The availability of enantiomerically pure building blocks like cis-4-phenyl-3-piperidinol can significantly streamline synthetic routes, avoiding challenging and often low-yielding resolution steps.
Development of Diverse Compound Libraries from Piperidinol Cores
In modern drug discovery, the creation of compound libraries based on a central, drug-like scaffold is a key strategy for identifying novel therapeutic agents. The 4-phenyl piperidine framework is considered a "biologically useful scaffold" for a variety of biological targets. researchgate.net Its derivatives have shown activity as mu-opioid receptor agonists, antivirals, and antibacterials. researchgate.netnih.govgoogle.com
The cis-4-phenyl-3-piperidinol core is an excellent starting point for generating diverse libraries of compounds for high-throughput screening. The piperidine nitrogen can be readily alkylated or acylated with a wide range of substituents using parallel synthesis techniques. This allows for the systematic exploration of the chemical space around the core scaffold. For example, a library of 4-phenyl piperidinol derivatives was generated to explore the structure-activity relationship (SAR) for anti-tuberculosis activity, leading to the identification of potent hits. researchgate.net
The functional groups of the cis-4-phenyl-3-piperidinol scaffold offer multiple points for diversification:
N-Substitution: The secondary amine can be modified to introduce a wide variety of side chains, influencing properties like solubility, cell permeability, and target binding.
O-Substitution: The hydroxyl group can be etherified, esterified, or used as a handle to attach other molecular fragments.
Aromatic Substitution: The phenyl group can be substituted at its ortho, meta, or para positions to probe interactions within a receptor binding pocket.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, NMR provides a detailed picture of the molecular architecture.
In the context of cis-4-Phenyl-3-piperidinol HCl, both ¹H and ¹³C NMR spectroscopy are instrumental. The proton NMR spectrum would reveal the chemical environment of each hydrogen atom, while the carbon NMR spectrum would provide information about the carbon skeleton. The 'cis' configuration of the phenyl and hydroxyl groups on the piperidine (B6355638) ring significantly influences the chemical shifts of the neighboring protons, particularly H3 and H4. Due to the anisotropic effect of the phenyl ring, the proton at C3 would likely experience a different shielding effect compared to its counterpart in the 'trans' isomer.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2ax | 3.10 | dd | J = 12.5, 3.0 |
| H2eq | 3.50 | dt | J = 12.5, 2.0 |
| H3 | 4.10 | m | - |
| H4 | 2.90 | t | J = 10.0 |
| H5ax | 1.80 | qd | J = 12.0, 4.0 |
| H5eq | 2.10 | ddd | J = 12.0, 3.0, 2.0 |
| H6ax | 2.95 | td | J = 12.5, 3.5 |
| H6eq | 3.30 | d | J = 12.5 |
| Phenyl-H | 7.20-7.40 | m | - |
| NH | 9.50 | br s | - |
| OH | 5.50 | d | J = 4.0 |
The analysis of vicinal coupling constants (³J) between adjacent protons provides valuable information about the dihedral angles between them, as described by the Karplus equation. In the piperidine ring of this compound, the magnitude of the coupling constants between protons on adjacent carbons can elucidate the preferred conformation of the ring (e.g., chair, boat, or twist-boat).
For a chair conformation, the coupling between axial-axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). By carefully analyzing the coupling patterns of the piperidine ring protons, the predominant conformation and the orientation of the substituents can be determined. For instance, a large coupling constant between H3 and H4 would suggest a diaxial relationship, which would be inconsistent with the cis stereochemistry in a stable chair conformation. Therefore, smaller J-values for the H3-H4 coupling would be expected.
Lanthanide-induced shift (LIS) reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl and amino groups in this compound. nih.govnih.gov This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion.
By adding a chiral lanthanide shift reagent, it is possible to distinguish between enantiomers, as they will form diastereomeric complexes with different NMR spectra. For this compound, a europium-based reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) could be employed. The protons closer to the coordination site (the hydroxyl and amino groups) will experience the largest shifts, aiding in the assignment of complex spectra and providing further confirmation of the relative stereochemistry.
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the relative stereochemistry of a molecule. libretexts.org NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å.
For this compound, a NOESY experiment would be expected to show a cross-peak between the proton at C3 and the proton at C4, as they are on the same face of the piperidine ring. Additionally, correlations between the axial and equatorial protons on the piperidine ring can help to confirm the chair conformation and the relative orientation of the substituents. The absence of a NOE between the phenyl group protons and certain piperidine ring protons could also provide crucial stereochemical information.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality is required.
The resulting crystal structure would unambiguously confirm the 'cis' relationship between the phenyl and hydroxyl groups. Furthermore, if a chiral crystallization method is used or if the compound crystallizes in a chiral space group, the absolute configuration (R or S) at the chiral centers (C3 and C4) can be determined. The crystallographic data would also reveal the preferred conformation of the piperidine ring in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups and the chloride counter-ion.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Advanced Mass Spectrometry for Structural Confirmation and Isomer Differentiation
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight of this compound and for differentiating it from its isomers. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula.
Electron ionization (EI) mass spectrometry would produce a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of the piperidine ring and the loss of the phenyl and hydroxyl groups would generate specific fragment ions. The relative abundance of these fragments can provide clues about the stability of different parts of the molecule and can be used to distinguish between the 'cis' and 'trans' isomers, as their stereochemistry can influence the fragmentation pathways. For instance, the 'cis' isomer might exhibit a unique fragmentation pattern due to the proximity of the phenyl and hydroxyl groups, potentially leading to a specific rearrangement or elimination reaction that is less favorable in the 'trans' isomer.
Kinetic and Thermodynamic Aspects of Piperidinol Synthesis and Transformations
Reaction Kinetics and Determination of Rate-Determining Steps
The rate equation for a reaction is an experimentally determined formula that relates the reaction rate to the concentrations of the reactants. For example, if a hypothetical reaction A + B → C is found to have a rate equation of rate = k[A][B], it is described as having second-order kinetics. A study on the tartaric acid-catalyzed synthesis of certain piperidines found that the reaction followed second-order kinetics. nih.govresearchgate.net
Determining the rate-determining step involves comparing the experimentally observed rate law with the rate laws predicted by different possible mechanisms. wikipedia.org For the synthesis of some highly substituted piperidines, kinetic results indicated that the first step of the proposed mechanism was the rate-determining step. nih.govresearchgate.net This is a common scenario in multi-step syntheses where the initial formation of a reactive intermediate is the slowest part of the process. wikipedia.org
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy leads to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower Ea. |
Thermodynamic Control Versus Kinetic Control in Piperidinol Reactions
When a chemical reaction can yield two or more different products, the composition of the final product mixture can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com The distinction is critical when competing reaction pathways lead to different isomers, such as the cis and trans diastereomers of 4-Phenyl-3-piperidinol.
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, which is the one that proceeds via the transition state with the lowest activation energy. libretexts.orgmasterorganicchemistry.com This product is known as the kinetic product.
Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows an equilibrium to be established between the products. libretexts.org Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.com This product is known as the thermodynamic product.
The interplay between these two forms of control can be observed in the synthesis of piperidine (B6355638) derivatives. For example, in a study on the formation of certain piperidinones, it was found that an initially formed trans-isomer would convert into the more stable cis-isomer over a longer reaction time. nih.gov This suggests that the trans-isomer is the kinetic product (formed faster), while the cis-isomer is the thermodynamic product (more stable).
The choice of reaction conditions, particularly temperature, is a key tool for directing the outcome of such reactions. jackwestin.com
Low Temperature: Favors the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the conversion of the kinetic product to the thermodynamic product. libretexts.org
High Temperature: Favors the thermodynamic product by providing enough energy to make the reaction pathways reversible, allowing the system to settle into the lowest energy state, which corresponds to the most stable product. masterorganicchemistry.com
Table 2: Comparison of Kinetic and Thermodynamic Control
| Feature | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Factor | Rate of product formation | Stability of the product |
| Product Formed | The product that forms fastest (lower activation energy). jackwestin.com | The most stable product (lower Gibbs free energy). wikipedia.org |
| Reaction Conditions | Typically lower temperatures, shorter reaction times. libretexts.org | Typically higher temperatures, longer reaction times to allow for equilibrium. masterorganicchemistry.com |
| Reversibility | The reaction is effectively irreversible. libretexts.org | The reaction is reversible. libretexts.org |
Energy Profiles and Activation Parameters of Key Synthetic Steps
The concepts of kinetic and thermodynamic control can be visualized using reaction energy profile diagrams. These diagrams plot the change in potential energy as reactants are converted into products, passing through a high-energy transition state.
In a scenario where the kinetic product is not the thermodynamic product, the energy profile would show two different pathways from an intermediate. The pathway to the kinetic product has a lower activation energy barrier, but the final product is at a higher energy level than the thermodynamic product. Conversely, the pathway to the thermodynamic product has a higher activation energy barrier, but the final product is more stable.
Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated from experimental kinetic data obtained at different temperatures. nih.govresearchgate.net These parameters provide deeper insight into the transition state and the mechanism of the rate-determining step.
Activation Enthalpy (ΔH‡): Represents the energy required to break and form bonds in reaching the transition state.
Activation Entropy (ΔS‡): Reflects the change in the degree of order or randomness when the reactants form the transition state.
Ring Transformation Reactions of Piperidinol Derivatives
Ring Expansion Methodologies Applied to Piperidinols
Ring expansion of piperidinol derivatives provides a valuable pathway to azepanes, seven-membered nitrogen-containing rings. A prominent method for achieving this transformation involves the use of diethylaminosulfur trifluoride (DAST). When piperidine (B6355638) derivatives containing a hydroxymethyl group at the C2 position are treated with DAST, they can undergo a ring expansion to yield 3-fluoroazepanes. dntb.gov.uaumich.edu This reaction proceeds through the conversion of the alcohol into a good leaving group by DAST, which then facilitates a rearrangement. umich.edu
The rearrangement is believed to occur via the formation of an aziridinium (B1262131) intermediate, which is subsequently opened by a nucleophile, leading to the expanded ring system. dntb.gov.ua This methodology has been successfully applied to convert 2-hydroxymethylpiperidines into 3-fluoroazepanes. dntb.gov.ua While the primary focus of some studies has been on the expansion of prolinols to piperidines, the underlying principle of an aziridinium-mediated rearrangement is applicable to the expansion of piperidinols to azepanes. researchgate.net
| Method | Reagent | Starting Material | Product | Key Intermediate |
| DAST-Induced Rearrangement | Diethylaminosulfur trifluoride (DAST) | 2-Hydroxymethylpiperidines | 3-Fluoroazepanes | Aziridinium ion |
Ring Contraction Methodologies for Piperidine Systems
The transformation of a six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring is a synthetically useful, albeit challenging, process. Compared to the numerous methods for carbocyclic ring contractions, strategies for saturated nitrogen heterocycles are less common. nih.gov
One modern approach involves an oxidative rearrangement using a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)₂). This method facilitates the ring contraction of N-H piperidines to their corresponding pyrrolidine derivatives. dntb.gov.ua The reaction proceeds through an iminium ion intermediate which is then trapped by a nucleophile. dntb.gov.ua
Another innovative strategy is a photomediated ring contraction. nih.gov In this method, an α-acylated piperidine is irradiated, initiating a Norrish type II reaction. This process involves a 1,5-hydrogen atom transfer to form a 1,4-diradical, which then undergoes C-N bond fragmentation. The resulting imine-enol intermediate cyclizes via an intramolecular Mannich-type reaction to yield the contracted cyclopentane (B165970) (or pyrrolidine derivative) product. nih.gov This photochemical approach offers a mechanistically distinct alternative to traditional methods. nih.gov
| Method | Reagent/Condition | Starting Material Class | Product Class | Key Feature |
| Oxidative Rearrangement | PhI(OAc)₂ | N-H Piperidines | Pyrrolidines | Formation of an iminium ion intermediate. dntb.gov.ua |
| Photomediated Contraction | UV light (e.g., 400 nm LED) | α-Acylated Piperidines | Cyclopentane/Pyrrolidine derivatives | Norrish Type II mechanism. nih.gov |
Mechanistic Insights into Ring Rearrangements (e.g., Norrish Type II, DAST-induced)
Understanding the mechanisms behind these ring transformations is crucial for predicting outcomes and optimizing reaction conditions.
DAST-induced Rearrangement: The reaction of an amino alcohol with DAST is a powerful method for inducing rearrangements. umich.edu In the context of ring expansion, the hydroxyl group of a piperidinol derivative attacks the DAST molecule, forming an intermediate with a very good leaving group. umich.edu Neighboring group participation by the nitrogen atom leads to the displacement of this leaving group and the formation of a strained, bicyclic aziridinium ion. This electrophilic intermediate is then attacked by a nucleophile, in this case, the fluoride (B91410) ion generated from DAST. The nucleophilic attack occurs at one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of the larger, seven-membered azepane ring. dntb.gov.ua The regioselectivity of the ring opening determines the final substitution pattern on the azepane product.
Norrish Type II Rearrangement: The Norrish type II reaction is a photochemical process that occurs in carbonyl compounds containing an abstractable γ-hydrogen atom. wikipedia.orgchemistnotes.com The reaction begins with the photoexcitation of the carbonyl group (n → π*) to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. chemistnotes.comscispace.com The excited carbonyl oxygen then abstracts a hydrogen atom from the γ-position through a six-membered cyclic transition state, generating a 1,4-diradical intermediate. scispace.com
This diradical has two primary fates:
Fragmentation (β-scission): Cleavage of the α,β-carbon bond results in the formation of an enol and an alkene. chemistnotes.com
Cyclization (Norrish-Yang reaction): Intramolecular combination of the two radical centers forms a cyclobutanol (B46151) derivative. chemistnotes.com
In the context of the piperidine ring contraction discussed previously, the 1,4-diradical undergoes a homolytic C-N bond fragmentation, which is a variation of the typical β-scission pathway. nih.gov This fragmentation leads to an imine-enol intermediate, which subsequently undergoes a thermal intramolecular Mannich reaction to form the new five-membered ring. nih.gov This tandem photochemical-thermal process provides a unique pathway for skeletal rearrangement. illinois.edu
| Mechanism | Initiation | Key Intermediate | Transformation | Typical Outcome |
| DAST-induced | Reaction of alcohol with DAST | Aziridinium ion | Nucleophilic ring opening | Ring expansion dntb.gov.uaumich.edu |
| Norrish Type II | Photoexcitation of carbonyl group | 1,4-Diradical | γ-Hydrogen abstraction | Fragmentation or cyclization chemistnotes.comscispace.com |
Emerging Trends and Future Research Directions in Piperidinol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of piperidinol derivatives is continually evolving towards more efficient and environmentally benign methodologies. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
A key aspect of sustainable synthesis is the adoption of green chemistry metrics to evaluate and compare different synthetic routes. researchgate.netresearchgate.netacsgcipr.org Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative assessment of the "greenness" of a chemical process. nih.govchemrxiv.orgrsc.org For example, a high atom economy indicates that a greater proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.gov
Below is a comparative analysis of a traditional versus a hypothetical green synthetic route for a generic cis-4-aryl-3-piperidinol, highlighting the potential for improvement in sustainability.
Table 1: Comparison of Traditional and Green Synthetic Routes for a generic cis-4-Aryl-3-piperidinol
| Parameter | Traditional Route | Hypothetical Green Route |
|---|---|---|
| Starting Materials | Multi-step from protected piperidones, often involving stoichiometric reagents | One-pot from readily available aldehydes, amines, and alkynes using a catalyst |
| Solvents | Chlorinated solvents (e.g., dichloromethane, chloroform) | Benign solvents (e.g., water, ethanol) or solvent-free conditions |
| Catalysis | Often relies on stoichiometric strong acids or bases | Utilizes recyclable metal or organocatalysts |
| Atom Economy | Low (e.g., <50%) | High (e.g., >80%) |
| E-Factor | High (e.g., >50) | Low (e.g., <10) |
| Energy Consumption | Multiple heating and cooling steps | Room temperature reactions or microwave-assisted synthesis |
Future research in this area will likely focus on the discovery of novel catalysts that can facilitate the synthesis of cis-4-Phenyl-3-piperidinol HCl from simple, abundant starting materials in a single, highly efficient step. The use of biocatalysis, employing enzymes to perform key transformations, also holds significant promise for developing highly selective and sustainable synthetic routes. nih.gov
Exploration of Novel Reactivity Patterns for Piperidinol Functionalization
Beyond the synthesis of the piperidinol core, a major area of research is the exploration of new ways to functionalize this versatile scaffold. The hydroxyl and phenyl groups, as well as the piperidine (B6355638) ring itself, offer multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives with potentially unique biological activities.
The reactivity of the piperidine ring is influenced by the nitrogen atom and the existing substituents. The C-H bonds adjacent to the nitrogen (α-positions) and those further away can exhibit different reactivities towards functionalization. researchgate.net Researchers are exploring novel catalytic systems, such as photoredox catalysis, to achieve site-selective C-H functionalization, which was previously a significant challenge.
The hydroxyl group at the 3-position is a key functional handle for introducing a variety of substituents. It can react with a range of electrophiles to form ethers, esters, and other derivatives. researchgate.net Similarly, the phenyl group at the 4-position can be modified through electrophilic aromatic substitution, although the reactivity is influenced by the piperidine ring. The interplay between the different functional groups can lead to complex reactivity patterns that are still being explored.
Table 2: Potential Novel Functionalization Reactions for cis-4-Phenyl-3-piperidinol
| Reaction Type | Target Site | Potential Reagents | Expected Product |
|---|---|---|---|
| C-H Arylation | Piperidine Ring (e.g., C2 or C6) | Aryl halides, photoredox catalyst | Aryl-substituted piperidinol |
| Etherification | 3-OH group | Alkyl halides, base | 3-Alkoxy-4-phenylpiperidine |
| Esterification | 3-OH group | Acyl chlorides, base | 3-Acyloxy-4-phenylpiperidine |
| Nitration | 4-Phenyl group | HNO3/H2SO4 | 4-(Nitrophenyl)-3-piperidinol |
| Suzuki Coupling | Aryl halide derivative of the 4-phenyl group | Boronic acids, Palladium catalyst | Biaryl-substituted piperidinol |
Future investigations will likely focus on developing catalytic methods that allow for the precise and selective functionalization of any desired position on the this compound molecule. This will enable the rapid generation of libraries of diverse compounds for biological screening.
Advanced Computational Modeling for Structure-Reactivity Relationships and Design
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. nih.gov For this compound and its derivatives, computational modeling provides valuable insights into their three-dimensional structure, electronic properties, and reactivity. researchgate.net These insights can guide the design of new synthetic routes and the prediction of the biological activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are a key application of computational modeling in this field. nih.govnih.govresearchgate.net QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By developing robust QSAR models for piperidinol derivatives, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net
Density Functional Theory (DFT) calculations are another powerful computational tool used to study the properties of molecules like this compound. opensciencepublications.com DFT can be used to calculate a variety of molecular properties, such as orbital energies (HOMO and LUMO), bond lengths, bond angles, and partial atomic charges. nih.gov These properties provide a detailed understanding of the molecule's electronic structure and can be used to predict its reactivity towards different reagents. nih.gov
Table 3: Representative Calculated Molecular Properties of a generic cis-4-Aryl-3-piperidinol
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity) |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
| C3-O Bond Length | 1.43 Å | Provides information about the strength of the hydroxyl bond |
The future of computational modeling in piperidinol chemistry lies in the development of more accurate and predictive models. The integration of machine learning and artificial intelligence with traditional computational methods is expected to revolutionize the design of new piperidinol-based molecules with desired properties.
Strategies for Highly Stereoselective and Complex Piperidinol Derivative Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the highly stereoselective synthesis of complex piperidinol derivatives is a critical area of research. nih.gov For this compound, which has two stereocenters, controlling the relative and absolute stereochemistry during synthesis and subsequent functionalization is paramount.
Asymmetric synthesis, the synthesis of a chiral compound from an achiral starting material, is a key strategy for obtaining enantiomerically pure piperidinols. nih.govresearchgate.net This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. rsc.org For example, enantioselective catalytic hydrogenation or transfer hydrogenation of corresponding unsaturated precursors can provide access to specific stereoisomers of 4-aryl-3-piperidinols. nih.gov
Once the chiral piperidinol core is established, subsequent reactions must be carefully chosen to avoid racemization or epimerization. Diastereoselective reactions, which favor the formation of one diastereomer over another, are crucial for introducing new stereocenters with high control. researchgate.netresearchgate.netnih.gov For instance, the reduction of a ketone precursor to a cis- or trans-piperidinol can be controlled by the choice of reducing agent and reaction conditions. acs.org
Table 4: Strategies for Stereoselective Synthesis of Piperidinol Derivatives
| Strategy | Description | Example Application | Key Outcome |
|---|---|---|---|
| Chiral Catalyst | Use of a chiral metal complex or organocatalyst to induce stereoselectivity. rsc.org | Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. nih.gov | High enantiomeric excess (ee) of the desired piperidinol enantiomer. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Alkylation of a piperidone derivative bearing a chiral auxiliary. | High diastereomeric excess (de) of the alkylated product. |
| Substrate Control | Utilizing the existing stereocenters in the starting material to influence the stereochemical outcome of a reaction. nih.gov | Diastereoselective reduction of a ketone on a chiral piperidine scaffold. acs.org | Formation of a specific diastereomer of the di-substituted piperidine. |
| Enzymatic Resolution | Using an enzyme to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of a racemic piperidinol ester. | Separation of enantiomers. |
Future research in this area will focus on the development of new and more powerful stereoselective methods that can be applied to the synthesis of increasingly complex and poly-functionalized piperidinol derivatives. The ability to precisely control the three-dimensional arrangement of atoms will be crucial for unlocking the full therapeutic potential of this important class of molecules. researchgate.net
Q & A
Q. What synthetic routes are most effective for producing enantiomerically pure cis-4-Phenyl-3-piperidinol HCl, and how can reaction conditions be optimized?
- Methodological Answer: Enantiopure synthesis typically employs chiral resolution or asymmetric catalysis. For example, diastereomeric salt formation using tartaric acid derivatives can separate enantiomers . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) based on kinetic studies. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .
- Key Parameters:
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR: and NMR in DMSO-d to confirm stereochemistry (e.g., coupling constants for cis vs. trans protons) .
- HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5% area).
- Elemental Analysis: Verify Cl content (~19.2% for HCl salt) .
Q. What safety protocols are critical for handling cis-4-Phenyl-3-piperidinol HCl in laboratory settings?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during weighing and synthesis.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation (GHS H335) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns) for cis-4-Phenyl-3-piperidinol derivatives?
- Methodological Answer:
- Variable Temperature NMR: Assess conformational flexibility causing anomalous NOEs.
- DFT Calculations: Compare computed chemical shifts (B3LYP/6-31G*) with experimental data to identify misassigned peaks .
- X-ray Crystallography: Resolve ambiguities by determining solid-state structure .
Q. What strategies enable the study of cis-4-Phenyl-3-piperidinol HCl’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer:
- In Vitro Assays: Use human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific inhibition .
- Metabolite ID: High-resolution MS (Orbitrap) with H/D exchange to detect hydroxylated or N-dealkylated metabolites .
Q. How can computational modeling predict the binding affinity of cis-4-Phenyl-3-piperidinol HCl to neuronal receptors (e.g., σ-1 or NMDA receptors)?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
